3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a pyrazole ring fused with a triazole and pyrimidine ring, makes it a valuable target for drug design and development .
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate hydrazine intermediates. One common method includes the oxidative ring closure of a hydrazine intermediate under specific conditions . Industrial production methods may involve the use of catalysts such as ZnCl2 to facilitate the reaction .
Chemical Reactions Analysis
3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities and are used in drug design.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties.
Triazole analogues: These compounds are explored for their antifungal and antimicrobial activities.
The uniqueness of this compound lies in its fused ring structure, which imparts specific pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-26-15-9-7-13(8-10-15)17-22-23-19-16-11-21-25(14-5-3-2-4-6-14)18(16)20-12-24(17)19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFZILWSFHGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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